3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c1-4-3-6(10)13-8(11-4)7(9)5(2)12-13/h3H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCBFAUDSFRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-bromo-2-methyl-5-methylene-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-amine with appropriate reagents under controlled conditions . One common method involves the use of borontrifluoride and disubstituted cyclopropanes, which under optimized reaction conditions, yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using the aforementioned synthetic routes. The production process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound has shown potential in medicinal chemistry as an antitumor scaffold. It has been studied for its enzymatic inhibitory activity, which could lead to the development of new drugs targeting specific enzymes involved in cancer .
Industry: In the industrial sector, this compound is used in the development of materials with significant photophysical properties. Its ability to undergo various chemical transformations makes it valuable for creating materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives with 3-aryl and 5-alkyl/aryl groups exhibit potent anti-mycobacterial activity. For example:
- 3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) showed significant M. tuberculosis inhibition (MIC = 0.12 µM) due to optimal lipophilicity and microsomal stability .
- 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine lacks the 3-aryl group but retains a reactive bromine for further derivatization.
Key SAR Insights :
- 3-Aryl groups (e.g., 4-fluorophenyl) enhance target binding via π-π stacking.
- 5-Alkyl/aryl groups modulate solubility and metabolic stability.
- Bromine at C-3 is less favorable for direct activity but critical for synthetic flexibility .
CRF1 Receptor Antagonists
CRF1 antagonists like N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MPZP) highlight the importance of C-3 substituents. MPZP’s 4-methoxy-2-methylphenyl group at C-3 improves receptor affinity, while methoxyethyl chains at N-7 reduce CNS side effects . In contrast:
Comparative Data Table
Discussion
- Synthetic Utility : The bromine at C-3 in the target compound enables diverse cross-coupling reactions, making it a versatile precursor for anti-mycobacterial and CRF1-targeted analogs .
- Bioactivity Trade-offs : While 3-aryl groups enhance target engagement, bromine prioritizes synthetic flexibility over direct activity. Methyl groups at C-2/C-5 improve metabolic stability but may reduce solubility .
- Metabolic Considerations : Brominated analogs may face dehalogenation in vivo, whereas dichlorophenyl or trifluoromethyl groups offer superior stability .
Biological Activity
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, synthetic routes, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 228.07 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of pyrazolo[1,5-a]pyrimidines. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. A notable example includes derivatives that exhibited IC50 values in the micromolar range against specific cancer targets .
Enzymatic Inhibition
This compound has been evaluated for its inhibitory effects on enzymes such as monoamine oxidase B (MAO-B), which is implicated in neurodegenerative disorders. Preliminary evaluations indicate that some derivatives display micromolar IC50 values against MAO-B, suggesting potential therapeutic applications in treating conditions like Parkinson's disease .
Anti-inflammatory Properties
In addition to anticancer and enzymatic inhibition activities, this compound has demonstrated anti-inflammatory properties comparable to established anti-inflammatory agents like Indomethacin. For example, one study reported that a related compound achieved an anti-inflammatory activity of 83.4%, closely mirroring the standard drug's efficacy .
Synthetic Approaches
The synthesis of this compound can be achieved through various methods including microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method allows for the efficient formation of arylated derivatives which can enhance biological activity and structural diversity .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives; found significant IC50 values against multiple cancer cell lines. |
| Study 2 | Evaluated MAO-B inhibition; reported micromolar IC50 values indicating potential for neurodegenerative disorder treatment. |
| Study 3 | Assessed anti-inflammatory effects; showed comparable activity to Indomethacin in vitro. |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?
- The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., β-ketoesters or aminopyrazoles) followed by bromination at position 2. Key steps include:
- Cyclization : Optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance regioselectivity .
- Bromination : Electrophilic substitution using NBS (N-bromosuccinimide) or Br₂ in acetic acid, with reaction time and stoichiometry critical for minimizing di-brominated byproducts .
- Amine introduction : Nucleophilic substitution at position 7 using ammonia or protected amines under inert atmospheres .
- Yield optimization relies on catalyst selection (e.g., Lewis acids like AlCl₃) and solvent purity .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Resolves substitution patterns (e.g., bromine’s deshielding effect on adjacent protons) and confirms regiochemistry .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₈H₁₀BrN₅) and detects isotopic patterns characteristic of bromine .
- X-ray crystallography : Resolves crystal packing and steric effects of the bromo and methyl groups .
Advanced Research Questions
Q. How does the bromine substituent at position 3 influence reactivity in cross-coupling reactions?
- The C-3 bromine acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl/heteroaryl functionalization. Key considerations:
- Catalyst systems : Pd(PPh₃)₄ with SPhos ligands enhances efficiency for bulky substrates .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in SNAr reactions .
- Competing pathways : Bromine’s electronegativity may direct nucleophilic attacks to adjacent positions, requiring careful optimization .
Q. What computational methods aid in predicting the compound’s pharmacokinetic properties or reaction pathways?
- DFT (Density Functional Theory) : Models transition states for bromine substitution reactions, predicting activation energies .
- Molecular docking : Screens binding affinity to biological targets (e.g., kinases) by simulating interactions with the pyrimidine core and bromine’s hydrophobic pocket .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability, critical for drug design .
Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Dose-response assays : Establish IC₅₀ values for kinase inhibition (e.g., CDK9) and correlate with cell viability data .
- Metabolic stability tests : Liver microsome assays identify if bromine or methyl groups are sites of oxidative degradation, reducing efficacy .
- Off-target profiling : Use kinome-wide selectivity screens to distinguish specific inhibition from nonspecific cytotoxicity .
Methodological Considerations
Q. What strategies mitigate challenges in purifying this compound due to its low solubility?
- Recrystallization : Use mixed solvents (e.g., hexane/ethyl acetate) to improve crystal formation .
- Chromatography : Reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) resolves polar impurities .
- Derivatization : Temporarily protect the amine group with Boc anhydride to enhance solubility in organic phases .
Q. How can substituent effects (bromo, methyl) be systematically studied to optimize electronic and steric properties?
- Hammett analysis : Correlates substituent σ values with reaction rates (e.g., bromine’s σₚ⁺ ≈ 0.11) to predict electronic influences .
- XLogP3-AA calculations : Quantifies hydrophobicity contributions from methyl groups (ΔlogP ≈ +0.5 per methyl) .
- Steric maps : Molecular modeling (e.g., MM2 force fields) visualizes steric hindrance from 2,5-dimethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
